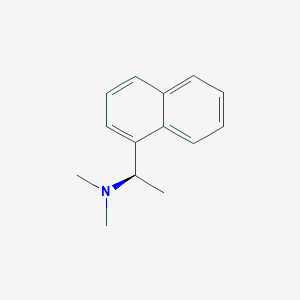

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

概要

説明

“®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is a chiral derivatization reagent useful for all gas chromatography (GC) applications in the chiral field . It is specially selected to meet the requirements for derivatization reagents for enantiomeric excess determinations .

Synthesis Analysis

The stereoselective synthesis of “®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” can be achieved by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes and biocatalyst recycling .Molecular Structure Analysis

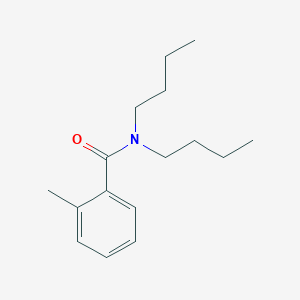

The molecular formula of “®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is C10H7CH(CH3)N(CH3)2, and its molecular weight is 199.29 . The SMILES string representation is CC@@HC)c1cccc2ccccc12 .Chemical Reactions Analysis

“®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” can react with palladium acetate in acetic acid to form cyclopalladated naphthyl adduct . It is also used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .Physical And Chemical Properties Analysis

“®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is a liquid at 20°C. It has a refractive index of 1.591 (lit.) and a density of 1 g/mL at 25°C (lit.) . Its boiling point is 218°C (lit.) . The optical activity is [α]23/D +43°, c = 2 in methanol .科学的研究の応用

Synthesis of β-Amino Acids

This compound is utilized in chiral synthesis for organic reactions, particularly in the synthesis of β-amino acids. These acids are significant due to their presence in natural products and pharmaceuticals .

Enantioselective Addition to Nitroolefins

It serves as a chiral auxiliary in the enantioselective addition of ketones to nitroolefins, which is a key step in producing various pharmaceuticals .

Determination of Absolute Configuration of Primary Amines

The compound is used to determine the absolute configuration of primary amines using chiral (2-nitrophenyl)proline amides and H NMR, which is crucial for understanding the stereochemistry of amines .

Chiral Solvating Agent

It is employed in the preparation of a chiral thiourea solvating agent useful for enantiodiscrimination of α-hydroxy and α-amino acids by 1 H NMR, aiding in the analysis and separation of these compounds .

Synthesis of Calcimimetic Drugs

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride, which is used to treat secondary hyperparathyroidism .

Asymmetric Reduction in Drug Synthesis

ω-Transaminase is considered potential for producing this compound by asymmetric reduction of 1-acetonaphthone, which is an important process in drug synthesis .

作用機序

Target of Action

The primary target of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is the enzyme ω-transaminase . This enzyme plays a crucial role in the asymmetric reduction of 1-acetonaphthone .

Mode of Action

®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine interacts with its target, the ω-transaminase, by undergoing an asymmetric reduction of 1-acetonaphthone . This interaction results in the production of ®-(+)-1-(1-naphthyl)ethylamine .

Biochemical Pathways

The biochemical pathway primarily affected by ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is the asymmetric reduction of 1-acetonaphthone . The downstream effects of this pathway lead to the production of ®-(+)-1-(1-naphthyl)ethylamine, a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride .

Pharmacokinetics

It’s known that the compound is a stable, air-sensitive liquid at room temperature . It’s insoluble in acids, oxidizing agents, acid anhydrides, chloroformates, and acyl chlorides . These properties may impact its bioavailability.

Result of Action

The result of the action of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is the production of ®-(+)-1-(1-naphthyl)ethylamine . This compound is a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride , which is used to treat secondary hyperparathyroidism in chronic kidney disease patients undergoing dialysis, and also to treat hypercalcemia in patients with parathyroid carcinoma .

Safety and Hazards

特性

IUPAC Name |

(1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRXYILTIWBHEP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445894 | |

| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

CAS RN |

119392-95-9 | |

| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the role of (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in the asymmetric dimerization of 3,4-dimethyl-1-phenylphosphole?

A2: (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine plays a crucial role in inducing chirality during the dimerization of 3,4-dimethyl-1-phenylphosphole. When coordinated to platinum(II), this chiral amine creates a stereochemically defined environment around the metal center. [] This chirality is then transferred to the product during the dimerization reaction, allowing for the efficient synthesis of an optically pure P-chiral diphosphine. [] This example showcases the utility of (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in asymmetric catalysis, enabling the formation of valuable chiral phosphorous compounds.

Q2: How does the conformation of the (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine ligand impact its resolving agent properties?

A3: X-ray crystallography studies have shown that the conformation of the (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine ligand within palladium complexes can significantly impact its effectiveness as a resolving agent. Specifically, an 8-H conformational locking of the 1-naphthyl side-chain within the complex was observed, influencing the diastereomeric interactions crucial for resolution. [] This highlights the importance of considering not just the inherent chirality of the ligand but also its conformational preferences within metal complexes when evaluating its resolving agent potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)